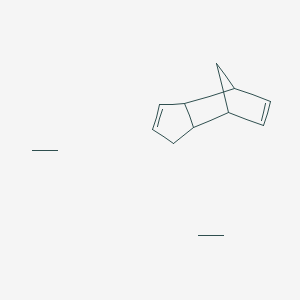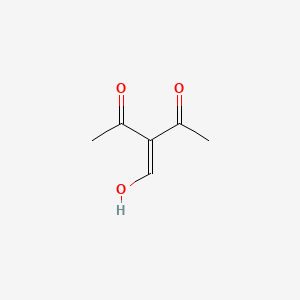
2-Acetyl-3-hydroxybut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-hydroxybut-2-enal is an organic compound with a unique structure that includes both an acetyl group and a hydroxy group attached to a butenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyl-3-hydroxybut-2-enal can be synthesized through various methods. One common approach involves the organocatalyzed Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde . This method utilizes a resin-supported peptide catalyst, which has been shown to be effective in achieving high catalytic ability and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and asymmetric synthesis are likely employed. These methods ensure the production of the compound with high purity and yield, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-hydroxybut-2-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Acetyl-3-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in organocatalysis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-hydroxybut-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and receptors that interact with its functional groups. Pathways involved in its action include Michael addition and aldol condensation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Acetyl-3-hydroxybut-2-enal is unique due to its combination of an acetyl group and a hydroxy group on a butenal backbone. This structure provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-(hydroxymethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3 |
Clave InChI |
FIUGGOBVJVFFCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


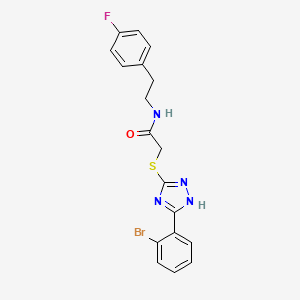
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
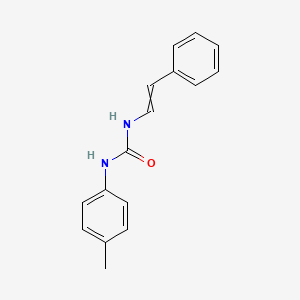


![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
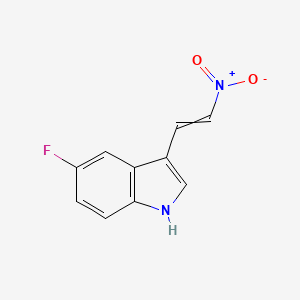
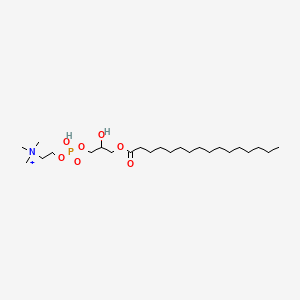
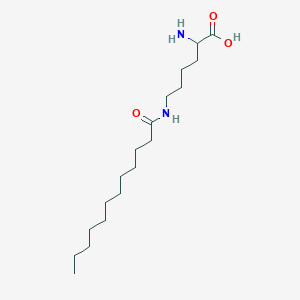
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)
